1-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of structural motifs, including a tetrahydronaphthalene ring, an oxadiazole ring, and a thiophene moiety
Properties
IUPAC Name |
1-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17(19-11-15-6-3-9-25-15)20-18-22-21-16(24-18)14-8-7-12-4-1-2-5-13(12)10-14/h3,6-10H,1-2,4-5,11H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJHZAPEMXJQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5,6,7,8-Tetrahydronaphthalene-2-carbohydrazide
Procedure :
- Esterification : 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in dry dichloromethane (DCM) for 4 h to yield the acid chloride.
- Hydrazide formation : The acid chloride is treated with hydrazine hydrate (15 mmol) in tetrahydrofuran (THF) at 0°C, stirred for 12 h, and isolated via filtration (Yield: 82%).
Characterization :
Cyclization to 1,3,4-Oxadiazole
Optimized protocol :
- The carbohydrazide (5 mmol) is treated with triphosgene (1.67 mmol) in DCM under N₂ at 0°C.
- After 1 h, the mixture is warmed to 25°C, stirred for 6 h, and quenched with ice water.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the oxadiazole amine (Yield: 68%).
Key reaction parameters :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Solvent | Dichloromethane |
| Catalyst | Triphosgene |
| Reaction time | 7 h |
Synthesis of Thiophen-2-ylmethyl Isocyanate
Preparation of Thiophene-2-methanol
Method :
Phosgenation to Isocyanate
Procedure :
- Thiophene-2-methanol (8 mmol) is reacted with triphosgene (2.67 mmol) in dry THF at -10°C.
- The mixture is stirred for 3 h, filtered, and concentrated under vacuum (Yield: 75%).
Critical considerations :
- Moisture-free conditions are essential to prevent hydrolysis of the isocyanate.
- Use of Schlenk techniques recommended for oxygen-sensitive intermediates.
Urea Bond Formation
Coupling Reaction
Optimized protocol :
- Base activation : Oxadiazole amine (3 mmol) is dissolved in dry THF with N,N-diisopropylethylamine (DIPEA, 6 mmol).
- Isocyanate addition : Thiophen-2-ylmethyl isocyanate (3.3 mmol) in THF is added dropwise at 0°C.
- Stirring : The reaction proceeds at 25°C for 12 h, followed by solvent evaporation.
- Purification : Recrystallization from ethanol/water (4:1) affords the target urea (Yield: 71%).
Reaction mechanism :
$$
\text{R-NH}_2 + \text{R'-NCO} \xrightarrow{\text{Base}} \text{R-NH-C(=O)-NH-R'} \quad
$$
Spectroscopic validation :
- IR (KBr) : 3340 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, NH), 7.52–6.95 (m, 7H, Ar-H), 4.38 (d, 2H, CH₂), 2.78 (t, 2H, CH₂), 1.70–1.62 (m, 4H, CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Triphosgene-mediated | 71 | 98 | High atom economy | Moisture sensitivity |
| Carbonyldiimidazole | 65 | 95 | Mild conditions | Costly reagent |
| Phosgene gas | 68 | 97 | Rapid reaction | Toxicity hazards |
Recommendations :
- Triphosgene-based protocols balance efficiency and safety for lab-scale synthesis.
- Continuous flow systems may enhance scalability and reduce intermediate degradation.
Thermodynamic and Kinetic Considerations
Urea Formation Thermodynamics
The exothermic carbamate formation ($$\Delta H = -127 \, \text{kJ/mol}$$) drives the reaction, while urea synthesis is mildly endothermic ($$\Delta H = +28 \, \text{kJ/mol}$$), necessitating precise temperature control.
Activation Energy Reduction
- Catalysts : Tertiary amines (e.g., DIPEA) lower the activation barrier by deprotonating the amine.
- Solvent effects : Polar aprotic solvents (THF, DCM) stabilize ionic intermediates.
Industrial Scalability and Process Optimization
Challenges :
- Isocyanate stability during large-scale reactions.
- Byproduct management (e.g., HCl, CO₂).
Solutions :
- Reactor design : Jacketed reactors with precise temperature control (-10°C to 25°C).
- In-line purification : Membrane filtration to remove ammonium salts.
Mechanism of Action
The mechanism by which 1-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its application:
Molecular Targets: It may target specific enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: The compound could modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
1-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.
1-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene.
Uniqueness:
Structural Diversity: The presence of the thiophene ring in 1-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea provides unique electronic properties and potential for diverse chemical reactivity.
Biological Activity: The specific combination of structural motifs may confer unique biological activities not observed in similar compounds.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, alkylation, and urea coupling. Key steps include:
- Cyclization : Formation of the oxadiazole ring via dehydration of a thioamide intermediate using POCl₃ or PCl₅ under reflux .
- Alkylation : Introduction of the tetrahydronaphthalene moiety using alkyl halides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .
- Urea Coupling : Reaction of the intermediate with thiophen-2-ylmethyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .
Q. Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent for Cyclization | Toluene or DCM | Minimizes byproduct formation |
| Reaction Temperature | 80–100°C (cyclization) | Ensures complete dehydration |
| Purification Method | Column chromatography (SiO₂, hexane/EtOAc) | Removes unreacted intermediates |
Q. How can the compound be characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., tetrahydronaphthalene protons at δ 1.5–2.8 ppm, oxadiazole C=O at ~165 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (urea C=O) and 1250 cm⁻¹ (oxadiazole C-O-C) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Ensures molecular ion consistency (e.g., [M+H]⁺ at m/z ~410) and purity >95% .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., R-factor <0.07 for accurate structure determination) .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental structure-activity relationships (SAR) be resolved?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental reactivity .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in biological environments .
- Validation : If DFT-predicted binding affinities conflict with enzyme assay results, re-evaluate protonation states or solvent models in simulations .
Q. Example Discrepancy Table :
| Property | Computational Prediction | Experimental Observation | Resolution Strategy |
|---|---|---|---|
| LogP (Lipophilicity) | 3.2 | 2.8 | Adjust solvation model parameters |
| pKa (Urea NH) | 9.5 | 8.7 | Include explicit solvent molecules |
Q. How to design experiments to evaluate biological activity against kinase targets?
Methodological Answer:
- Target Selection : Prioritize kinases with structural homology to known oxadiazole-urea targets (e.g., EGFR, VEGFR) using phylogenetic analysis .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence polarization (FP) assays with ATP-competitive probes .
- Cellular Uptake : Use radiolabeled compound (³H or ¹⁴C) to quantify intracellular concentration in cancer cell lines .
- Control Experiments : Compare with structurally similar analogs (e.g., phenyl vs. thiophene derivatives) to isolate pharmacophore contributions .
Q. Biological Activity Comparison :
| Analog Structure | EGFR IC₅₀ (nM) | Solubility (µM) |
|---|---|---|
| Thiophene-urea (Target Compound) | 12.4 | 45 |
| Phenyl-urea | 28.7 | 22 |
| Furan-urea | 56.1 | 68 |
Q. What strategies mitigate contradictions in reported pharmacological data across similar compounds?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in bioactivity vs. substituent electronegativity .
- Dose-Response Reproducibility : Standardize assay protocols (e.g., fixed ATP concentration in kinase assays) to reduce inter-lab variability .
- Counter-Screening : Test against off-target receptors (e.g., GPCRs) to confirm selectivity .
Q. How to optimize reaction scalability for gram-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors : Improve yield and reproducibility for cyclization steps by maintaining precise temperature control (±2°C) .
- Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
